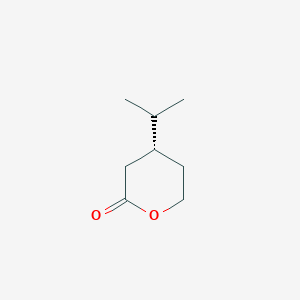

(4R)-4-isopropyltetrahydro-2H-pyran-2-one

Description

Significance of Delta-Lactones as Versatile Synthons and Scaffolds in Organic Chemistry

Delta-lactones are six-membered cyclic esters that serve as highly versatile intermediates in organic synthesis. pearson.comyoutube.comwikipedia.org Their prevalence in natural products and their utility as synthetic precursors underscore their importance. wikipedia.orgnih.gov The formation of these stable six-membered rings often occurs through the intramolecular cyclization of corresponding hydroxy acids. pearson.comyoutube.com

The reactivity of the lactone ring allows for a variety of chemical transformations. For instance, hydrolysis can revert the lactone back to its parent hydroxy acid, while reduction can yield diols. youtube.com This reactivity, coupled with the inherent structural features of the tetrahydropyran (B127337) ring, makes delta-lactones valuable scaffolds for the elaboration of more complex molecular frameworks.

Importance of Chiral Tetrahydropyran-2-one Motifs in Natural Product Synthesis

The tetrahydropyran (THP) ring is a common structural motif found in a wide array of natural products exhibiting significant biological activity. acs.org Consequently, the development of synthetic methods to access chiral THP derivatives is a major focus in organic chemistry. organic-chemistry.orgnih.gov Chiral tetrahydropyran-2-ones, as precursors to these THP rings, play a pivotal role in the total synthesis of such natural products.

(4R)-4-isopropyltetrahydro-2H-pyran-2-one as a Key Chiral Building Block: Research Perspectives

Within the family of chiral tetrahydropyran-2-ones, This compound has emerged as a particularly useful synthon. Its specific stereochemistry and the presence of the isopropyl group offer unique steric and electronic properties that can be exploited in various synthetic transformations.

The utility of this building block is highlighted by its commercial availability, indicating a demand within the research and development sector of the chemical industry. sigmaaldrich.com Researchers are actively exploring its application in the synthesis of novel compounds, particularly in the development of new therapeutic agents and other functional molecules. The precise stereochemical configuration of this compound makes it an attractive starting material for the construction of target molecules where the (4R) stereocenter is a crucial element for biological activity or desired material properties.

Below is a table summarizing the key properties of This compound :

| Property | Value |

| CAS Number | 37147-17-4 |

| Linear Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Chirality | (4R) |

The continued investigation into the reactivity and applications of This compound is expected to unveil new synthetic strategies and contribute to the efficient construction of complex and valuable molecules.

Structure

3D Structure

Properties

CAS No. |

37147-17-4 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(4R)-4-propan-2-yloxan-2-one |

InChI |

InChI=1S/C8H14O2/c1-6(2)7-3-4-10-8(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |

InChI Key |

YQBZIFFQEPWLLH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCOC(=O)C1 |

Canonical SMILES |

CC(C)C1CCOC(=O)C1 |

Origin of Product |

United States |

Stereochemical Characterization and Absolute Configuration Assignment of 4r 4 Isopropyltetrahydro 2h Pyran 2 One and Its Derivatives

Advanced Spectroscopic Techniques for Chiral Discrimination

Chiroptical spectroscopies, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-empirical tools for assigning absolute configuration. mdpi.com These techniques are highly sensitive to the molecule's stereochemistry and provide a direct comparison between experimental measurements and theoretical predictions.

Vibrational Circular Dichroism (VCD) spectroscopy measures the difference in absorbance of left and right circularly polarized infrared (IR) light by a chiral molecule. This technique provides a stereochemically sensitive fingerprint of the entire molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted for a single enantiomer using quantum mechanical calculations. americanlaboratory.com

The process involves several key steps:

An experimental VCD spectrum of the (4R)-4-isopropyltetrahydro-2H-pyran-2-one sample is recorded in a suitable solvent, often a deuterated one like chloroform-d (B32938) (CDCl₃) to avoid solvent interference. schrodinger.com

A theoretical VCD spectrum is calculated for one enantiomer (e.g., the (R)-enantiomer) using computational methods.

The experimental and calculated spectra are compared. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed as the one used in the calculation (in this case, R). americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

VCD is particularly advantageous as it does not require crystallization, a common bottleneck in X-ray crystallography, making it suitable for oils and liquids. americanlaboratory.com The lactone carbonyl stretch in this compound, typically appearing in the 1700-1750 cm⁻¹ region of the IR spectrum, often gives rise to a significant VCD signal that is highly informative for stereochemical assignment.

Table 1: Hypothetical VCD Data Comparison for Absolute Configuration Assignment

| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Assignment |

|---|---|---|---|

| 1735 | + | + | Match |

| 1250 | - | - | Match |

| 1180 | + | + | Match |

| 1090 | - | - | Match |

This interactive table illustrates the principle of matching experimental and calculated VCD signals to confirm the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. nih.gov It measures the differential absorption of circularly polarized UV light resulting from electronic transitions within the molecule. The method is extremely sensitive, especially for molecules containing chromophores. faccts.de

For this compound, the carbonyl group of the lactone function serves as the primary chromophore, which undergoes an n → π* electronic transition. The sign of the corresponding ECD signal, known as a Cotton effect, is directly related to the stereochemistry of the molecule. The spatial arrangement of the atoms around the chromophore dictates the sign and magnitude of this effect. nih.gov

Similar to VCD, the standard method for assigning absolute configuration with ECD involves comparing the experimental spectrum to a time-dependent density functional theory (TD-DFT) calculated spectrum. nih.gov A successful match between the experimental and computed spectra for a chosen enantiomer validates the stereochemical assignment. faccts.de

Computational Methods in Support of Absolute Configuration Determination

The reliability of chiroptical spectroscopy for absolute configuration determination is underpinned by the power and accuracy of modern computational chemistry. rsc.orgrsc.org Quantum mechanical calculations allow for the ab initio prediction of spectroscopic properties, providing the theoretical counterpart essential for comparison with experimental data. mdpi.com

Density Functional Theory (DFT) has become the method of choice for predicting chiroptical properties due to its balance of accuracy and computational efficiency. acs.org Functionals such as B3LYP, B3PW91, and range-separated functionals like CAM-B3LYP are commonly used in conjunction with basis sets like 6-31G(d) or larger ones (e.g., TZVP, aug-TZVP) to calculate VCD and ECD spectra. nih.govrsc.orgacs.org

The calculation of a VCD spectrum involves computing the rotational strengths for each vibrational mode, while ECD spectrum calculations involve computing the rotational strengths for electronic excitations. faccts.deacs.org The accuracy of these predictions has advanced to the point where they can be performed reliably on standard computer systems, making them accessible to a broader range of chemists. rsc.org

Table 2: Common DFT Functionals and Basis Sets for Chiroptical Calculations

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | General purpose, good starting point. |

| DFT | B3PW91 | TZ2P | Often provides high accuracy for VCD. acs.org |

| TD-DFT | CAM-B3LYP | TZVP | Excellent for ECD, especially for long-range effects. nih.gov |

| TD-DFT | ωB97X-D | def2-TZVP | Includes dispersion, suitable for all stages. rsc.org |

This interactive table summarizes popular computational methods used in the prediction of VCD and ECD spectra.

Flexible molecules like this compound exist as an equilibrium of multiple low-energy conformations in solution. The tetrahydropyran (B127337) ring can adopt different chair or twist-boat conformations, and there is free rotation around the C-C bond of the isopropyl group. Since an experimental spectrum represents the population-weighted average of all conformers, accounting for this flexibility is critical for accurate predictions. nih.govrsc.org

The standard computational protocol is as follows:

Conformational Search: A thorough search for all possible low-energy conformers is performed, typically using molecular mechanics methods (e.g., MMFF). nih.gov

Geometry Optimization: The geometries of the identified conformers are then re-optimized at a higher level of theory, usually DFT (e.g., B3LYP/6-31G(d)). nih.gov

Spectra Calculation: For each optimized conformer, the VCD or ECD spectrum is calculated using an appropriate DFT or TD-DFT method.

Boltzmann Averaging: The relative free energies of the conformers are used to calculate their statistical populations at the experimental temperature according to the Boltzmann distribution. The final theoretical spectrum is generated by averaging the spectra of the individual conformers, weighted by their respective populations. nih.gov

Failure to perform a comprehensive conformational analysis is a frequent source of error in matching calculated and experimental chiroptical spectra. rsc.org

Chemical Correlation and Derivatization Strategies for Stereochemical Proof

While direct spectroscopic/computational approaches are powerful, classical chemical methods can provide complementary or alternative proof of absolute configuration. researchgate.net

Chemical correlation involves converting this compound, without altering the stereocenter at C4, into a compound whose absolute configuration is already known. For example, reduction of the lactone to the corresponding diol, followed by further chemical transformations, could link it to a known chiral building block, thereby confirming its stereochemistry.

Alternatively, derivatization with a "chiroptical probe" can be employed. mdpi.com This strategy is especially useful if the parent molecule has weak or ambiguous ECD signals. nih.gov An achiral, chromophoric group is attached to the molecule. For instance, the lactone could be opened to the hydroxy acid, and the hydroxyl and carboxyl groups could be derivatized with chromophores like p-bromobenzoates. The spatial interaction between these newly introduced chromophores often generates a strong and predictable bisignate ECD signal (an exciton (B1674681) couplet). The sign of this couplet can be directly correlated to the absolute configuration of the chiral center based on the exciton chirality rule. nih.gov

Applications in Complex Molecule Synthesis and Organic Transformations

(4R)-4-isopropyltetrahydro-2H-pyran-2-one as a Chiral Synthon in Organic Synthesis

This compound serves as an exemplary chiral synthon, a building block that incorporates a pre-existing stereocenter into a target molecule. The (4R)-configuration of the isopropyl group effectively dictates the stereochemical outcome of subsequent transformations at or near the pyranone ring. Synthetic chemists utilize this control to build complex, multi-stereocenter architectures with high precision.

The reactivity of the lactone allows for various modifications. For instance, the carbonyl group can be targeted by reducing agents to form lactols or can undergo addition reactions. The α-position to the carbonyl can be deprotonated to form an enolate, which can then react with electrophiles to introduce new substituents. Furthermore, the lactone can be opened to reveal a di-functional acyclic chain, where the stereocenter at the former C4 position influences subsequent cyclization or derivatization steps. Enzyme-catalyzed oxidations of meso-diols represent a powerful method for producing such chiral lactones with perfect enantiomeric excess (100% ee), making them highly valuable starting materials for asymmetric synthesis. rsc.org

Scaffolds for the Synthesis of Diverse Heterocyclic Systems

The tetrahydropyran-2-one core of this compound provides a robust scaffold that can be chemically manipulated to construct various heterocyclic ring systems. These transformations often involve ring-opening, rearrangement, and cyclization reactions, leveraging the reactivity of the lactone and the stereocenter to guide the formation of new, complex structures.

The synthesis of five-membered heterocycles, such as pyrroles, furans, and diazoles, from pyran-2-one derivatives is a well-established strategy in organic synthesis. researchgate.net These heterocycles are significant structural motifs in many biologically active compounds and approved drugs. nih.govfrontiersin.org

Pyrroles: The transformation of pyran-2-ones into pyrroles can be achieved through various synthetic routes. One common method involves the reaction of a pyranone derivative with an amine, leading to the opening of the pyran ring and subsequent recyclization to form the pyrrole (B145914) nucleus. nih.gov For instance, the reaction of a dihydropyranone, a related structure, can be adapted for the one-pot synthesis of functionalized pyrroles. organic-chemistry.org The pyrrolidine (B122466) ring, a saturated analog of pyrrole, is a key component in numerous antibacterial agents. nih.gov

Furans: Furan-containing compounds can also be synthesized from pyran-2-one precursors. researchgate.net For example, furo[2,3-b]pyran-2-one compounds have been prepared through processes involving the reaction of alkynols with α-ketoesters in the presence of a Lewis acid catalyst. google.com Additionally, the oxidative ring expansion of furfuryl alcohols, catalyzed by lipase (B570770) B from Candida antarctica, can yield functionalized pyranones, demonstrating the interconversion between these five- and six-membered heterocycles. organic-chemistry.org The reaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated, showing that the reaction pathway is dependent on the type of nucleophile used. nih.govbeilstein-journals.org

Diazoles: Pyran-2-one derivatives can serve as precursors for diazoles, which are five-membered rings containing two nitrogen atoms. The synthesis often involves reaction with hydrazine (B178648) or its derivatives. The pyran ring is opened and then undergoes cyclization to form the diazole ring system. researchgate.net For example, the interaction of 2H-furo[3,2-b]pyran-2-ones with dinucleophiles can lead to recyclization and the formation of pyrazol-3-ones. nih.gov

The following table summarizes the types of five-membered heterocycles that can be synthesized from pyran-2-one derivatives and the general synthetic approaches.

| Target Heterocycle | General Synthetic Approach from Pyran-2-one Derivatives |

| Pyrroles | Reaction with amines, leading to ring opening and recyclization. nih.govorganic-chemistry.org |

| Furans | Ring transformation reactions, sometimes involving other heterocyclic precursors. researchgate.netorganic-chemistry.orggoogle.com |

| Diazoles | Reaction with hydrazines, leading to ring opening and recyclization. researchgate.netnih.gov |

The this compound scaffold is also instrumental in the synthesis of various six-membered and fused heterocyclic systems. click2drug.org These structures are prevalent in a wide range of biologically active compounds.

Pyridones: Pyridones are six-membered heterocyclic compounds that are structurally related to pyridines. The synthesis of 4-pyridones and their analogs can be achieved from pyranone precursors. researchgate.net For example, 3,4-dihydro-2(1H)-pyridones are considered privileged structures due to their biological activities and their role as synthetic precursors. nih.gov The aza-Diels-Alder reaction is a common method for synthesizing 2,3-dihydro-4-pyridones. organic-chemistry.org

Pyrimidines: Pyrimidines, which are six-membered rings with two nitrogen atoms, can be synthesized from pyran-2-one derivatives. These reactions typically involve the opening of the pyran ring by a reagent containing a nitrogen-carbon-nitrogen fragment, such as urea (B33335) or thiourea, followed by cyclization. researchgate.net

Benzodiazepines: Benzodiazepines are a class of fused heterocycles containing a benzene (B151609) ring fused to a diazepine (B8756704) ring. The synthesis of pyrrolo sigmaaldrich.comorgsyn.orgbenzodiazepines, which are tricyclic compounds, has been a subject of interest due to their wide range of biological activities. nih.gov While not a direct conversion, the pyran-2-one scaffold can provide key chiral fragments for the synthesis of complex benzodiazepine (B76468) derivatives. nih.govmdpi.com For instance, a library of 1,4-benzodiazepin-2-ones was synthesized and evaluated for antitrypanosomal activity. researchgate.net Furthermore, 1,4-benzodiazepine-2,5-diones have been synthesized from amino acids and show promise as anti-tubercular agents. rsc.org

The table below outlines the synthesis of these six-membered and fused heterocycles from pyran-2-one related structures.

| Target Heterocycle | General Synthetic Approach |

| Pyridones | Ring transformation of pyranones, often involving nitrogen insertion. researchgate.netnih.gov |

| Pyrimidines | Reaction with urea or related compounds, leading to ring opening and recyclization. researchgate.net |

| Benzodiazepines | Used as a source of chiral building blocks for the synthesis of complex fused systems. nih.govmdpi.comresearchgate.netrsc.org |

The reactivity of the lactone in this compound allows for its use in the construction of more intricate molecular architectures, including spirocyclic ketals and polycyclic systems.

Spirocyclic Ketals: Spirocyclic ketals are compounds where two rings are joined by a single common atom. The synthesis of spiro-compounds, such as spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, can be achieved through multi-component reactions involving pyran-related starting materials. researchgate.net

Polycyclic Systems: The tetrahydropyran-2-one can be a key starting material for the stereoselective synthesis of fused polycyclic ring systems. rsc.org For example, a tandem Prins-type cyclization has been used to construct fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. rsc.org

Precursors in Catalytic Directed Transformations (e.g., Hydroformylation)

This compound and related unsaturated lactones can serve as precursors in various catalytic transformations, where the existing stereocenter can direct the stereochemical outcome of the reaction.

Hydroformylation: Hydroformylation is a catalytic process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. While direct hydroformylation of this compound is not the primary application due to the saturated nature of the pyran ring, related unsaturated pyran derivatives can undergo this reaction. The resulting aldehydes can then be further elaborated into more complex molecules. The use of chiral ligands in the hydroformylation of prochiral olefins is a powerful tool for asymmetric synthesis, and the inherent chirality in a substrate derived from this compound could influence the stereoselectivity of such a transformation.

Computational and Theoretical Chemistry Studies of Pyran 2 One Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical systems. nih.govcu.edu.eg It is employed to calculate various reactivity descriptors that offer a quantitative measure of a molecule's reaction tendencies.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. For a molecule like (4R)-4-isopropyltetrahydro-2H-pyran-2-one, the MEP surface would show regions of negative potential (typically color-coded in red) around electronegative atoms like the carbonyl and ether oxygens, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) are generally found around hydrogen atoms.

Average Local Ionization Energies (ALIE): ALIE is another descriptor that identifies the regions from which an electron is most easily removed. Lower ALIE values on a molecule's surface indicate sites that are more susceptible to electrophilic attack. In pyran-2-one derivatives, the nitrogen atom and benzene (B151609) rings have been identified as important molecular sites based on ALIE calculations in some studies. mdpi.comamrita.edu For this compound, the lowest ALIE values would likely be located near the oxygen atoms due to the presence of lone pair electrons.

The table below presents hypothetical DFT-calculated reactivity descriptors for this compound, based on principles from studies on related compounds. mdpi.comamrita.edu

| Reactivity Descriptor | Atom/Region | Calculated Value | Interpretation |

| Molecular Electrostatic Potential (MEP) | Carbonyl Oxygen (O=C) | -55 kcal/mol | High susceptibility to electrophilic attack |

| Ether Oxygen (O-C) | -40 kcal/mol | Moderate susceptibility to electrophilic attack | |

| Average Local Ionization Energy (ALIE) | Carbonyl Oxygen | 8.5 eV | Most easily ionized region, reactive site |

| Isopropyl CH | 11.2 eV | Less reactive site |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. drexel.eduyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational changes. youtube.com This is particularly important for cyclic molecules like this compound, whose ring can adopt several different conformations that influence its physical and chemical properties.

MD simulations can track the trajectory of a molecule, revealing its preferred shapes (conformers) and the energy barriers between them. nih.gov For the tetrahydro-2H-pyran ring, the primary conformations are the chair, boat, and twist (or skew-boat) forms. The chair conformation is generally the most stable. MD simulations, often combined with quantum mechanics calculations, can quantify the energy differences between these conformers. acs.org These simulations are also used to understand interactions with solvents, like water, by calculating interaction energies and analyzing hydrogen bonding patterns. mdpi.comamrita.edu

The following table, based on published data for the parent tetrahydro-2H-pyran ring, illustrates the typical relative energies of its main conformers. acs.org

| Conformer | Relative Energy (ΔE, kcal/mol) | Stability |

| Chair | 0.00 | Most Stable |

| 1,4-Boat | ~6.2 - 7.2 | Less Stable |

| 2,5-Twist | ~5.8 - 6.8 | Less Stable |

Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for modeling the step-by-step mechanism of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry of transition states—the high-energy structures that exist fleetingly at the peak of the reaction energy barrier.

For pyran-2-one derivatives, this modeling can be applied to understand reactions such as ring-opening by nucleophiles, hydrolysis of the lactone, or condensation reactions. researchgate.net The calculations determine the activation energy (the height of the energy barrier from the reactant to the transition state), which is crucial for predicting the reaction rate. A lower activation energy implies a faster reaction.

For this compound, a key reaction is the hydrolysis of the ester (lactone) group, which involves the opening of the pyran ring. Theoretical modeling can elucidate the geometry of the tetrahedral intermediate formed during this process and the associated transition states.

The table below shows hypothetical calculated activation energies for a representative reaction of a tetrahydropyran-2-one derivative.

| Reaction Step | Reactants | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Lactone Hydrolysis (Acid-Catalyzed) | This compound + H₃O⁺ | Tetrahedral intermediate formation | 15.2 |

| Ring Opening | Protonated intermediate | C-O bond cleavage | 10.5 |

Computational Prediction of Spectroscopic Properties for Chiral Analysis

The determination of a chiral molecule's absolute configuration is a significant challenge in chemistry. Computational methods offer a powerful approach to this problem by predicting spectroscopic properties that are sensitive to chirality. nih.gov For a specific enantiomer like this compound, comparing calculated spectra to experimental spectra can unambiguously confirm its three-dimensional structure.

One advanced technique is chiral tag rotational spectroscopy . nih.govresearchgate.net In this method, the chiral analyte is complexed with a chiral molecule of a known configuration (the "tag"). This creates two different diastereomeric complexes, which, having distinct 3D structures, will also have different moments of inertia and thus distinct rotational spectra. By comparing the experimentally observed rotational constants with those calculated using quantum chemistry for the possible diastereomers, the absolute configuration of the analyte can be determined. nih.gov

Other chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are also heavily reliant on computational predictions. The calculated VCD or ECD spectrum for a specific enantiomer (e.g., the 'R' form) can be directly compared with the experimental spectrum to assign the absolute stereochemistry.

The table below presents a hypothetical comparison of calculated and experimental rotational constants for a diastereomeric complex used in chiral analysis, as described by the chiral tagging method. nih.gov

| Diastereomeric Complex | Spectroscopic Parameter | Calculated Value | Experimental Value |

| (4R)-pyranone + (R)-tag | Rotational Constant A | 1500.1 MHz | 1501.5 MHz |

| Rotational Constant B | 850.7 MHz | 851.2 MHz | |

| Rotational Constant C | 700.3 MHz | 700.5 MHz | |

| (4S)-pyranone + (R)-tag | Rotational Constant A | 1480.9 MHz | - |

| Rotational Constant B | 875.4 MHz | - | |

| Rotational Constant C | 710.8 MHz | - |

Emerging Trends and Future Research Directions

Development of Next-Generation Asymmetric Synthetic Methodologies for Tetrahydropyran-2-ones

The synthesis of specific enantiomers of tetrahydropyran-2-ones is critical, as different three-dimensional arrangements of atoms can lead to vastly different biological and chemical properties. springernature.com Asymmetric synthesis, which aims to produce a single enantiomer, is a key area of development. springernature.com Current research is moving beyond classical methods towards more sophisticated and efficient strategies.

Next-generation approaches focus on catalytic asymmetric methods that offer high levels of stereocontrol. nih.gov Organocatalysis, for instance, employs small organic molecules to catalyze enantioselective reactions, such as the construction of heterohelicenoids, with reported enantioselectivities exceeding 99%. nih.gov Another powerful technique is palladium-catalyzed asymmetric synthesis, which can be used to create complex cyclic structures with high stereoselectivity. acs.orgacs.org These methods often involve redox-relay strategies or the use of specialized chiral ligands to control the stereochemical outcome of the reaction. acs.org

Future efforts are directed at creating methodologies that are not only highly selective but also applicable to a broader range of substrates, allowing for the divergent synthesis of various chiral tetrahydropyran-2-one derivatives from common precursors. acs.org

Table 1: Comparison of Asymmetric Synthesis Strategies

| Methodology | Catalyst/Auxiliary | Key Features | Reported Selectivity |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Enables (3+3) annulation reactions; step-economical. nih.gov | Up to >99% ee nih.gov |

| Palladium Catalysis | Pd(II)/Chiral PyrOx Ligand | Oxidative Heck redox-relay strategy; forms 2,6-trans-tetrahydropyrans. acs.org | Excellent stereoselectivity acs.org |

| Substrate Control | Pre-existing chiral center | Diastereoselective reactions where chirality is directed by the substrate itself. youtube.com | Varies with substrate |

| Auxiliary Control | Covalently attached chiral auxiliary | Controls asymmetric induction; requires attachment and removal steps. youtube.com | High, but less atom-economical |

Exploration of Novel Reactivity and Cascade Transformations

To enhance synthetic efficiency, researchers are increasingly exploring cascade reactions (also known as domino or tandem reactions). These processes involve multiple bond-forming events in a single operation without isolating intermediates, saving time, reagents, and solvents. acs.org

The development of novel cascade reactions provides rapid access to complex molecular architectures from simple starting materials. For example, base-catalyzed domino reactions have been developed for the synthesis of functionalized 2H-pyran-2-ones and tetrahydronaphthalenes. acs.org Photoredox catalysis is another emerging area, enabling cascade cyclizations of enynes with thiols to construct sulfur-containing polycyclic derivatives under mild, visible-light-mediated conditions. rsc.org These reactions often proceed through radical intermediates, opening up new pathways for molecular construction. rsc.org

Future research will likely focus on discovering new cascade sequences, expanding the scope of compatible functional groups, and achieving even higher levels of complexity in a single synthetic step. rsc.orgresearchgate.net

Green Chemistry Approaches in Tetrahydropyran-2-one Synthesis

The principles of green chemistry are becoming increasingly integrated into the synthesis of pharmaceutical building blocks and other fine chemicals. mdpi.com The goal is to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. mdpi.com

For the synthesis of pyranone scaffolds, several green approaches are being investigated:

Microwave-Assisted Synthesis : This technique uses microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govresearchgate.net

Aqueous Synthesis : Using water as a solvent is a key green chemistry principle. nih.gov Eco-friendly aqueous methods have been developed for carbon-carbon bond formation in the synthesis of heterocyclic compounds. nih.gov

Solvent-Free Reactions : Mechanochemical grinding and other solvent-free conditions minimize the use of hazardous organic solvents, reducing waste and environmental impact. mdpi.com

Catalysis in Water : The use of water-tolerant catalysts, such as phosphomolybdic acid for Prins cyclizations, allows for the efficient synthesis of tetrahydropyran (B127337) derivatives in an environmentally benign medium. organic-chemistry.org

The continued adoption of these green methodologies is essential for the sustainable production of tetrahydropyran-2-one derivatives. mdpi.com

Table 2: Overview of Green Synthesis Techniques

| Technique | Principle | Advantages in Pyranone Synthesis |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. mdpi.com | Rapid reaction times, improved yields, energy efficiency. nih.govresearchgate.net |

| Aqueous Synthesis | Use of water as the reaction solvent. nih.gov | Environmentally benign, cost-effective, improved safety. nih.gov |

| Solvent-Free Conditions | Reactions conducted without a solvent, often using grinding. mdpi.com | Reduced waste, minimal environmental impact. mdpi.com |

| Water-Tolerant Catalysis | Catalysts designed to function in aqueous media. organic-chemistry.org | Simplifies procedures, cost-effective, environmentally friendly. organic-chemistry.org |

Applications in Functional Materials Design

The unique structural and photophysical properties of pyran-2-one derivatives make them attractive scaffolds for the design of advanced functional materials. mdpi.com A significant area of application is in organic light-emitting devices (OLEDs).

Specifically, dihydrophenanthrenes, which can be synthesized through the ring transformation of 2H-pyran-2-ones, have been successfully used in the fabrication of blue, sky-blue, and green color light-emitting devices. mdpi.com The stability and accessible synthesis of the 2H-pyran-2-one core make it a versatile starting point for creating diverse aromatic and heteroaromatic systems with tailored photophysical properties. mdpi.com The development of novel synthetic routes to these scaffolds is a key challenge in creating new organic fluorophores. acs.org

Future work will likely involve fine-tuning the electronic properties of these pyran-2-one-derived materials to enhance the efficiency, color purity, and operational lifetime of OLEDs and other optoelectronic devices.

Computational Design of Chiral Pyran-2-one Scaffolds for Specific Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com For chiral pyran-2-one scaffolds, computational methods are employed to accelerate the design process by predicting key physical, chemical, and biological properties. mdpi.com

Density Functional Theory (DFT) calculations are widely used to understand the global and local reactivity of newly synthesized molecules. mdpi.com These calculations can predict molecular electrostatic potential and ionization energies, identifying the most reactive sites on a molecule. mdpi.com This information is crucial for designing novel cascade reactions and predicting the stability of compounds.

Furthermore, computational tools are used to design molecular scaffolds for specific purposes, such as in DNA-encoded chemical libraries for drug discovery. nih.govresearchgate.net By computationally screening virtual libraries of pyran-2-one derivatives, researchers can identify candidates with desirable properties, such as specific binding affinities or optimized electronic characteristics, before committing to their synthesis. This rational design approach saves significant time and resources. mdpi.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (4R)-4-isopropyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis can be optimized via multicomponent reactions (MCRs) using oxidizing agents like KMnO₄ or CrO₃ for ketone formation and reducing agents like NaBH₄ for hydroxyl group stabilization. Diastereoselectivity is achieved using copper(II)–bisphosphine catalysts, which favor specific stereoisomers by controlling transition-state geometry. For example, L3 catalysts (e.g., CuCl₂ with chiral bisphosphine ligands) yield >70% enantiomeric excess in substituted tetrahydropyrans . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect stereochemical outcomes.

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Methodological Answer: Stability studies should assess pH (2–12), temperature (4–60°C), and light exposure. Use HPLC or LC-MS to monitor degradation products. For instance, under acidic conditions (pH <4), the lactone ring may hydrolyze to the corresponding carboxylic acid, while alkaline conditions (pH >10) favor ring-opening via nucleophilic attack. Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf-life .

Q. What spectroscopic techniques are recommended for unambiguous structural confirmation?

Methodological Answer:

- 1H/13C NMR : Look for characteristic signals: δ 4.2–4.5 ppm (C2-H, split due to coupling with adjacent stereocenters) and δ 1.0–1.2 ppm (isopropyl methyl groups) .

- Mass Spectrometry (EI/CI) : Confirm molecular ion peaks (m/z ~156 for C₉H₁₄O₂) and fragmentation patterns (e.g., loss of CO from the lactone ring) .

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-O-C vibrations at 1250–1100 cm⁻¹ .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative structure–activity relationship (QSAR) models trained on pyranone derivatives can predict binding affinity to targets like cyclooxygenase (COX) or γ-secretase. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with active sites. For example, substituents at the 4-isopropyl position show higher COX-2 selectivity (IC₅₀ <10 µM) due to hydrophobic pocket complementarity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by cooling to −40°C to slow conformational exchange .

- 2D NMR (COSY, HSQC) : Assign stereochemistry using coupling constants (e.g., J₃,4 >10 Hz for trans-diaxial protons) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace regioisomeric byproducts .

Q. How does modifying the 4-isopropyl group affect reactivity and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity at the lactone carbonyl, enhancing nucleophilic attack rates (k₂ by ~50% in SN2 reactions) .

- Bulkier Substituents (e.g., tert-butyl) : Reduce metabolic clearance (t₁/₂ increases from 2.5 to 8.7 hours in microsomal assays) but may lower solubility .

- Bioactivity : 4-Cyano derivatives show 3-fold higher anti-inflammatory activity (IC₅₀ = 1.2 µM vs. IL-6) compared to the parent compound .

Experimental Design & Data Analysis

Q. How to design a diastereoselective synthesis protocol for this compound?

Methodological Answer:

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP, Josiphos) with Cu(II) salts in asymmetric Michael additions.

- Reaction Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst loading, solvent, temperature).

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. What experimental limitations could lead to variability in stability studies?

Methodological Answer:

- Sample Degradation : Organic degradation during prolonged storage (e.g., 9-hour assays) alters matrix composition. Mitigate with continuous cooling (4°C) .

- pH Drift : Buffers (e.g., phosphate, citrate) may hydrolyze the lactone. Use non-nucleophilic buffers (e.g., HEPES) .

Comparative Structural Analysis

Q. How does this compound compare to similar pyranones in reactivity?

Methodological Answer:

- vs. 4-Hydroxy-6-phenylethyl derivatives : The isopropyl group reduces ring strain (ΔHf = −28 kJ/mol vs. −15 kJ/mol for phenyl analogs), enhancing thermal stability .

- vs. Tetrahydro-2,2-dimethyl-4H-pyran-4-one : Steric hindrance from dimethyl groups slows lactone hydrolysis (t₁/₂ = 120 vs. 40 minutes at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.